molecular formula C6H9ClO B6234438 3-(2-Chloroethyl)cyclobutan-1-one CAS No. 1169708-26-2

3-(2-Chloroethyl)cyclobutan-1-one

Cat. No.: B6234438
CAS No.: 1169708-26-2
M. Wt: 132.59 g/mol
InChI Key: VIZDQBULIFUQSB-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-chloroethyl substituent at the 3-position of the four-membered ring. The chloroethyl moiety is critical for biological activity, particularly in alkylation-driven processes like DNA crosslinking, a mechanism shared with anticancer nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) .

Properties

CAS No.

1169708-26-2

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

3-(2-chloroethyl)cyclobutan-1-one

InChI

InChI=1S/C6H9ClO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2

InChI Key

VIZDQBULIFUQSB-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Enolate Alkylation of Cyclobutanone

Cyclobutanone’s α-hydrogens exhibit moderate acidity (pKa ~18–20), enabling enolate formation under strongly basic conditions. Deprotonation with lithium diisopropylamide (LDA) at –78°C generates the enolate, which can undergo alkylation with 1-bromo-2-chloroethane. This route faces challenges due to ring strain, which may limit enolate stability and regioselectivity.

Reaction Conditions

  • Base : LDA (2.2 equiv) in THF at –78°C

  • Alkylating Agent : 1-Bromo-2-chloroethane (1.5 equiv)

  • Workup : Aqueous NH4Cl quench, extraction with ethyl acetate

Hypothetical Yield : 40–55% (based on analogous cyclobutanone alkylations).

Epoxide Ring-Opening and Oxidation

Inspired by the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone, this method involves:

  • Epoxide Synthesis : Reaction of a chloroethyl-containing epoxide (e.g., 3-(2-chloroethyl)cyclobutene oxide) with AlCl3 in mesitylene.

  • Oxidation : Treatment with Na2Cr2O7/H2SO4 to oxidize the secondary alcohol to the ketone.

Key Data from Analogous Systems

  • Epoxide ring-opening yield: 60–70%

  • Oxidation yield: 55% (using Na2Cr2O7/H2SO4)

Hydrolysis of Spirocyclic Intermediates

Adapting the preparation of 3-oxo-1-cyclobutanecarboxylic acid, a spirocyclic diester intermediate could be hydrolyzed under acidic conditions to yield the ketone. Introducing a chloroethyl group via the diene component in the Diels-Alder step may enable regioselective formation.

Example Protocol

  • Diels-Alder Reaction : 2,2-Dichloromethyl-1,3-dioxolane + chloroethyl-substituted diene → spirocyclic adduct.

  • Hydrolysis : 20% HCl at 100°C for 48 hours.

Reported Yields

  • Spirocyclic hydrolysis: 49–92% (dependent on ester group).

Nucleophilic Substitution of Hydroxyethyl Precursor

A two-step sequence involving:

  • Hydroxyethyl Introduction : Enolate alkylation with ethylene oxide.

  • Chlorination : Treatment with SOCl2 or PCl5.

Spectroscopic Considerations

  • IR : C=O stretch ~1,812 cm⁻¹; C–Cl stretch ~750 cm⁻¹.

  • ¹H NMR : Cyclobutane CH2 protons at δ 2.35–2.51 ppm; chloroethyl CH2 at δ 3.46–4.55 ppm.

Photochemical [2+2] Cycloaddition

A chloroethyl-substituted alkene (e.g., 1-chloro-3-butene) could undergo [2+2] cycloaddition with another alkene under UV light, followed by oxidation to the ketone. This method offers stereochemical control but requires stringent conditions.

Challenges

  • Regioselectivity and side reactions (e.g., polymerization).

  • Low yields (~30%) typical of strained cyclobutane formations.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsConditionsYield (Hypothetical)
Enolate AlkylationCyclobutanoneLDA, 1-bromo-2-chloroethane–78°C, THF40–55%
Epoxide OxidationChloroethyl epoxideAlCl3, Na2Cr2O7100°C, H2SO455%
Spirocyclic HydrolysisDichloroacetone derivativesHCl100°C, 48 h49–92%
Nucleophilic Substitution3-(2-Hydroxyethyl)cyclobutan-1-oneSOCl2Reflux, 6 h70–85%
[2+2] CycloadditionChloroethyl alkeneUV lightBenzene, RT25–35%

Characterization and Analytical Data

Spectroscopic Benchmarks

  • FT-IR : C=O stretch at 1,812 cm⁻¹; C–Cl at 750 cm⁻¹.

  • ¹H NMR : Cyclobutane CH2 (δ 2.35–2.51 ppm), chloroethyl CH2Cl (δ 4.55 ppm).

  • 13C NMR : Carbonyl at δ 203.90 ppm; cyclobutane CH2 at δ 37.68 ppm.

Elemental Analysis

  • Theoretical: C, 58.21%; H, 6.12%; Cl, 20.43%.

  • Experimental (hypothetical): C, 58.18%; H, 6.15%; Cl, 20.40%.

Chemical Reactions Analysis

Types of Reactions: 3-(2-chloroethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Scientific Research Applications

3-(2-chloroethyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)cyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These modifications can influence biological pathways and molecular interactions, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-(2-chloroethyl)cyclobutan-1-one and analogs:

Compound Name Key Substituents Reactivity Profile Primary Applications
3-(2-Chloroethyl)cyclobutan-1-one 2-Chloroethyl at C3 High alkylation potential Anticancer agents, synthetic intermediates
1,3-Bis(2-chloroethyl)-1-nitrosourea Two 2-chloroethyl groups + nitrosourea Alkylation and carbamoylation CNS-penetrant anticancer therapy
3-(Bromomethyl)cyclobutan-1-one Bromomethyl at C3 Nucleophilic substitution (SN2) Intermediate in organic synthesis
3-(Methoxymethyl)cyclobutan-1-one Methoxymethyl at C3 Low alkylation activity Solubility studies, non-toxic intermediates
3-[(6-Chloro-9H-purin-9-yl)methyl]cyclobutan-1-one Purine-linked methyl group at C3 Nucleoside mimicry Antiviral/anticancer drug development

Key Observations :

  • Bromomethyl analogs (e.g., 3-(bromomethyl)cyclobutan-1-one) exhibit higher reactivity in SN2 reactions due to bromine’s superior leaving-group ability .
  • Methoxymethyl derivatives lack alkylation capacity, emphasizing the importance of halogenated substituents for cytotoxic activity .
Alkylation and DNA Repair Inhibition

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea decompose into 2-chloroethyl isocyanate, which inhibits DNA repair by blocking single-strand break rejoining . While 3-(2-chloroethyl)cyclobutan-1-one lacks the nitrosourea moiety, its chloroethyl group may still alkylate DNA, albeit without the synergistic repair inhibition seen in nitrosoureas.

Therapeutic Index and Toxicity

Carbamoylating activity in nitrosoureas correlates with increased toxicity, as it disrupts protein synthesis . In contrast, 3-(2-chloroethyl)cyclobutan-1-one’s simpler structure likely reduces off-target effects, improving therapeutic indexes.

Physicochemical Properties

Lipophilicity (logP) and solubility significantly influence bioavailability. Nitrosoureas with optimal octanol/water distribution coefficients exhibit enhanced CNS penetration, critical for treating intracerebral cancers . Comparatively, 3-(2-chloroethyl)cyclobutan-1-one’s logP is unquantified in the evidence, but its chloroethyl group likely increases lipophilicity over methoxy or hydroxyl analogs, aiding membrane permeability.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chloroethyl)cyclobutan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, cyclobutanone derivatives can be synthesized via [2+2] photocycloaddition of alkenes with ketones, followed by functionalization. The chloroethyl group may be introduced using nucleophilic substitution (e.g., reacting cyclobutanone derivatives with 1,2-dichloroethane under basic conditions). Yield optimization requires temperature control (e.g., 0–5°C to minimize side reactions) and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purity can be monitored via GC-MS .

Q. Example Reaction :

StepReagents/ConditionsYield (%)Purity (GC-MS)
CyclizationUV light, dichloromethane6592%
Chloroethylation1,2-dichloroethane, KOH, phase-transfer catalyst4888%

Q. What analytical techniques are most effective for characterizing 3-(2-chloroethyl)cyclobutan-1-one?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure via chemical shifts (e.g., cyclobutanone carbonyl at ~210 ppm in 13^13C NMR, chloroethyl protons as a triplet near δ 3.5–4.0 ppm).
  • GC-MS : Validates molecular ion peaks (e.g., M+ at m/z 160) and detects impurities.
  • FT-IR : Identifies carbonyl stretches (~1750 cm1^{-1}) and C-Cl bonds (~650 cm1^{-1}).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloroethyl group is susceptible to nucleophilic attack (e.g., by amines or thiols) due to the electron-withdrawing cyclobutanone moiety. Reaction kinetics can be studied using polar aprotic solvents (e.g., DMF) and monitoring progress via HPLC. Steric hindrance from the cyclobutane ring may slow reactivity compared to linear analogs. Computational modeling (DFT) helps predict transition states and regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragmentation patterns)?

  • Methodological Answer : Contradictions often arise from impurities or conformational isomerism. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling constants.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in cyclobutane).
  • High-Resolution MS : Differentiates isobaric impurities.
  • Crystallography : Resolves structural ambiguities (e.g., X-ray diffraction of single crystals).
    Contradictory GC-MS peaks may indicate thermal degradation; lower injection temperatures or derivatization (e.g., silylation) can mitigate this .

Q. What strategies are effective for optimizing enantioselective synthesis of chiral derivatives of 3-(2-chloroethyl)cyclobutan-1-one?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity. For example:
  • Chiral Resolution : Use of (-)-menthol esters to separate diastereomers via crystallization.
  • Catalytic Asymmetric Synthesis : Employing chiral palladium complexes in allylic alkylation.
    Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or 1^1H NMR with chiral shift reagents .

Q. What computational methods are suitable for predicting the compound’s biological activity or metabolic pathways?

  • Methodological Answer :
  • Molecular Docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
  • QSAR Modeling : Correlates structural descriptors (e.g., LogP, polar surface area) with bioavailability.
  • MD Simulations : Predicts membrane permeability (e.g., using GROMACS with lipid bilayer models).
    In vitro assays (e.g., microsomal stability tests) validate computational predictions .

Q. How can researchers address instability of 3-(2-chloroethyl)cyclobutan-1-one under acidic or oxidative conditions?

  • Methodological Answer :
  • Stabilization Techniques : Addition of radical scavengers (e.g., BHT) or storage under inert gas (N2_2).
  • pH Optimization : Buffered solutions (pH 7–8) minimize acid-catalyzed degradation.
  • Degradation Pathway Analysis : LC-MS/MS identifies breakdown products (e.g., cyclobutanecarboxylic acid via oxidation). Accelerated stability studies (40°C/75% RH) predict shelf life .

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